Rishitin
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Overview
Description
Rishitin belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as yellow bell pepper, garden tomato (var. ), orange bell pepper, and green bell pepper. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Rishitin's Effect on Proton Transport in Potato Plants
This compound, identified as a phytoalexin in potatoes, exhibits significant effects on proton transport. In studies, it has been found to inhibit proton transport in potato tonoplast vesicles by over 95% at a concentration of 100 µM. This inhibition is attributed to an increase in proton conductance rather than an inhibition of the tonoplast ATPase. It also increases proton leakage in potato vacuoles, suggesting a potential role in plant defense mechanisms (Giannini, Nelson, & Spessard, 1995).
This compound's Role in Disease Resistance in Potatoes
This compound has been isolated from tubers of various potato varieties, including those with different late-blight resistance genes. This indicates its role as a broad-spectrum phytoalexin in potatoes, acting in response to infection by Phytophthora infestans. It is evident that potato varieties with different resistance genes (R1, R2, R3, R4) can produce this compound as a defense mechanism (Sato, Tomiyama, Katsui, & Masamune, 1968).
Impact of this compound on Cell Membranes and Cellular Integrity
This compound appears to significantly affect cell membranes, causing rapid effects in potato cells. It has been observed to increase the permeability of liposomes and negatively impact various cell types. This suggests that its primary site of action may be the cell membranes, potentially affecting membrane fluidity (Lyon, 1980).
This compound Synthesis in Potato Plants
Research has shown that this compound synthesis occurs rapidly in various parts of the potato plant, especially following wounding. This indicates an active biochemical pathway for this compound synthesis in response to external stressors, such as slicing or potential pathogen attack (Sakai, Tomiyama, & Doke, 1979).
This compound's Interaction with Calcium in Phytoalexin Accumulation
Calcium ions have been found to enhance the accumulation of this compound in potato tuber tissue treated with specific elicitors. This suggests a regulatory role for calcium in the expression and accumulation of this compound as a phytoalexin, contributing to plant defense mechanisms (Zook, Rush, & Kuc, 1987).
Properties
CAS No. |
18178-54-6 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1 |
InChI Key |
XSCYYIVXGBKTOC-GZZJDILISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O |
SMILES |
CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |
Canonical SMILES |
CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |
melting_point |
65-67°C |
18178-54-6 | |
physical_description |
Solid |
Synonyms |
ishitin rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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